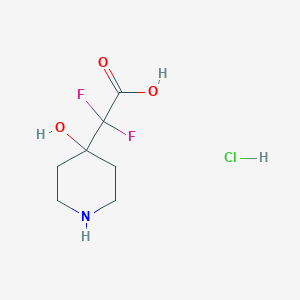

2,2-Difluoro-2-(4-hydroxypiperidin-4-YL)acetic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2,2-Difluoro-2-(4-hydroxypiperidin-4-YL)acetic acid hydrochloride" is a derivative of pipecolic acid and hydroxypiperidine, which are important motifs in medicinal chemistry due to their presence in a variety of bioactive molecules. The compound is characterized by the presence of a difluoroacetate group attached to a hydroxypiperidine moiety, which may confer unique physical and chemical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of related pipecolic acid derivatives has been demonstrated through a cascade of reactions involving acid-catalyzed hydrolysis of tert-butyl imidazolidine carboxylate, leading to the formation of a pipecolic acid derivative, which can be further transformed into hydroxypiperidine carboxylic acids . Additionally, the incorporation of fluorine into molecules, such as the synthesis of perfluoro-tert-butyl 4-hydroxyproline, involves key steps like the Mitsunobu reaction, which could potentially be adapted for the synthesis of difluoro-hydroxypiperidine derivatives .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography. For instance, the stereochemical structure of a fluorinated acetic acid derivative was determined unambiguously . Similarly, the structure of 2-oxo-1,2-dihydropyridine-1-acetic acid was characterized, revealing a ketonic configuration and intermolecular hydrogen bonding . These findings suggest that the molecular structure of "2,2-Difluoro-2-(4-hydroxypiperidin-4-YL)acetic acid hydrochloride" could also be characterized by similar interactions and configurations.

Chemical Reactions Analysis

The reactivity of hydroxypiperidine derivatives has been explored in various chemical reactions. For example, diastereoselective synthesis of 4-hydroxypiperidin-2-ones was achieved using Cu(I)-catalyzed reductive aldol cyclization . Furthermore, the reactivity of hydroxypiperidine with different substituents has been demonstrated in the synthesis of fluorescent acrylates . These studies indicate that the difluoro-hydroxypiperidine moiety could participate in a range of chemical reactions, potentially leading to diverse chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxypiperidine and pipecolic acid derivatives are influenced by their functional groups and molecular interactions. For example, the presence of fluorine atoms can significantly alter the chemical properties, such as acidity and lipophilicity, which are important for the biological activity of the compounds . The crystal structure analysis of related compounds has revealed the existence of hydrogen bonding, which can affect the compound's solubility and stability . These insights suggest that "2,2-Difluoro-2-(4-hydroxypiperidin-4-YL)acetic acid hydrochloride" would exhibit unique properties that could be fine-tuned for specific applications.

Aplicaciones Científicas De Investigación

Stereoselective Synthesis of Pipecolic Acid Derivatives

The research demonstrates the utility of the vinylfluoro group as an acetonyl cation equivalent under acidic conditions, leading to the stereoselective synthesis of pipecolic acid derivatives. This process highlights a novel cascade of reactions that produce (2R,4R,6S)-6-tert-butyl-4-hydroxypiperidine-2-carboxylic acid, showcasing the compound's role in synthesizing complex molecular architectures (Purkayastha et al., 2010).

Development of Fluorescent Films

Another study explores the synthesis of 1-[4-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)-2,3,5,6-tetrafluorophenyl]piperidin-4-ols and their conversion to acrylates. These acrylates are highlighted for their potential as monomers in the preparation of fluorescent films, indicating the compound's significance in materials science and its role in creating functional materials with specific optical properties (Soboleva et al., 2017).

Fluorinated Compounds in Organic Synthesis

The synthesis and application of fluorinated compounds, such as difluoropiperidines, have garnered interest due to their unique properties and potential in medicinal chemistry. Research into new synthetic pathways for 3,3-difluoropiperidines starting from delta-chloro-alpha,alpha-difluoroimines illustrates the compound's relevance in the synthesis of fluorinated amino acids and piperidines, which are valuable in the development of new pharmaceuticals (Verniest et al., 2008).

Safety and Hazards

The safety information for 2,2-Difluoro-2-(4-hydroxypiperidin-4-YL)acetic acid hydrochloride indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

2,2-difluoro-2-(4-hydroxypiperidin-4-yl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F2NO3.ClH/c8-7(9,5(11)12)6(13)1-3-10-4-2-6;/h10,13H,1-4H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSGXQYAFEMKCNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C(C(=O)O)(F)F)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClF2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-chlorophenyl)methyl]-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2528293.png)

![4-(4-Bromophenyl)-5-{2-[4-(trifluoromethyl)phenyl]diazenyl}-2-pyrimidinamine](/img/structure/B2528301.png)

![N-(3-fluoro-4-methoxyphenyl)-2-(5-methyl-3-oxo-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2528305.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-(trifluoromethyl)piperidine](/img/structure/B2528306.png)

![3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2528313.png)

![3-(4-Chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2528315.png)

![(6R,7aS)-8,8-Dimethylhexahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide](/img/structure/B2528316.png)